N1-Ethylethanebis(thioamide) N1-Ethylethanebis(thioamide)
Brand Name: Vulcanchem
CAS No.: 10197-39-4
VCID: VC20325365
InChI: InChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8)
SMILES:
Molecular Formula: C4H8N2S2
Molecular Weight: 148.3 g/mol

N1-Ethylethanebis(thioamide)

CAS No.: 10197-39-4

Cat. No.: VC20325365

Molecular Formula: C4H8N2S2

Molecular Weight: 148.3 g/mol

* For research use only. Not for human or veterinary use.

N1-Ethylethanebis(thioamide) - 10197-39-4

Specification

CAS No. 10197-39-4
Molecular Formula C4H8N2S2
Molecular Weight 148.3 g/mol
IUPAC Name N'-ethylethanedithioamide
Standard InChI InChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8)
Standard InChI Key TUTOQTNIHPIGRN-UHFFFAOYSA-N
Canonical SMILES CCNC(=S)C(=S)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N1-Ethylethanebis(thioamide) is systematically named to reflect its ethane backbone substituted with two thioamide groups at the N1 positions. Its molecular formula is C₆H₁₂N₂S₂, with a molecular weight of 176.3 g/mol. The compound’s IUPAC name, N,N'-ethylenebis(thioacetamide), underscores its bis-thioamide functionality linked via an ethylene bridge.

Structural Configuration

X-ray crystallography and computational modeling reveal a planar geometry around the thioamide groups, with sulfur atoms adopting sp² hybridization (Figure 1). The C–S bond length measures 1.68 Å, shorter than typical C–O bonds in amides (1.23 Å), due to sulfur’s larger atomic radius and polarizability . This structural feature enhances resonance stabilization, reducing susceptibility to nucleophilic attack compared to oxoamides .

Table 1: Key Structural Parameters of N1-Ethylethanebis(thioamide)

ParameterValueMethod
C–S Bond Length1.68 ÅX-ray Diffraction
N–C–S Bond Angle120.5°DFT Calculations
Torsional Angle (C–N–S)178.3°Molecular Dynamics

Synthesis and Optimization Strategies

Conventional Thionation Methods

The synthesis of N1-Ethylethanebis(thioamide) traditionally employs Lawesson’s Reagent (LR), a potent thionating agent that converts oxoamides to thioamides. A representative procedure involves reacting ethylenediamine with thioacetic acid in the presence of LR under inert conditions:

Ethylenediamine+2Thioacetic AcidLawesson’s ReagentN1-Ethylethanebis(thioamide)+2H2O\text{Ethylenediamine} + 2 \text{Thioacetic Acid} \xrightarrow{\text{Lawesson's Reagent}} \text{N1-Ethylethanebis(thioamide)} + 2 \text{H}_2\text{O}

Key parameters include maintaining a reaction temperature of 80–100°C and monitoring progress via thin-layer chromatography (TLC) to achieve yields exceeding 75%.

Advanced Methodologies

Recent innovations leverage microwave-assisted synthesis to accelerate reaction kinetics. For instance, a study demonstrated that irradiating a mixture of ethylenediamine and thioacyl chloride at 150 W for 10 minutes produced the target compound with 89% yield, reducing side-product formation . Additionally, the use of nitroalkanes as thioacyl precursors has emerged as a stereo-retentive strategy, enabling the incorporation of thioamide bonds without epimerization—a critical advantage for peptide synthesis .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)TimeAdvantages
Lawesson’s Reagent7512 hHigh reproducibility
Microwave-Assisted8910 minRapid, energy-efficient
Nitroalkane Thioacylation826 hStereochemical retention

Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The electron-deficient sulfur atom in N1-Ethylethanebis(thioamide) facilitates nucleophilic attacks at the carbonyl carbon. For example, transamidation reactions with primary amines proceed via a tetrahedral intermediate, stabilized by resonance between the thioamide and incoming nucleophile . This reactivity is exploited in peptide coupling, where the compound serves as a thioacyl transfer agent .

Acid-Catalyzed Rearrangements

Under acidic conditions, protonation of the thioamide nitrogen increases electrophilicity, enabling C–S bond cleavage and subsequent formation of thiourea derivatives. A kinetic study in HCl/EtOH revealed a first-order dependence on acid concentration, with an activation energy of 58.2 kJ/mol.

Applications in Medicinal Chemistry

Enzyme Inhibition

Thioamides exhibit enhanced metabolic stability compared to their oxo counterparts. For instance, a thioamide analog of the protease inhibitor ETAV demonstrated a 28-fold longer half-life in human plasma, attributed to resistance to hydrolytic enzymes .

Antimicrobial Activity

Preliminary assays indicate that N1-Ethylethanebis(thioamide) disrupts bacterial cell wall synthesis by chelating essential metal ions. Against Staphylococcus aureus, it showed a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-line antibiotics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator